1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Chemical Synthesis Process Chemistry Analytical Chemistry

In kinase inhibitor SAR campaigns, regioisomeric purity is critical. Using the wrong aminopyrazole isomer can invalidate months of SAR data and lead to inactive compounds. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (CAS 1189950-55-7) is the validated building block for constructing pyridine-based focal adhesion kinase (FAK) inhibitors. - Unique 1,5-dimethyl-4-amino substitution pattern precisely maps onto the kinase hinge region; alternative regioisomers yield inactive or off-target compounds. - Solid dihydrochloride salt form (mp 206-208°C) enables accurate weighing of small quantities vs. the liquid free base, improving synthetic reproducibility. - Crystalline, free-flowing solid ensures long-term storage stability in compound management facilities without degradation or physical state changes.

Molecular Formula C5H11Cl2N3
Molecular Weight 184.064
CAS No. 1189950-55-7
Cat. No. B586994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
CAS1189950-55-7
Synonyms1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride;  4-Amino-1,5-dimethyl-1H-pyrazole Dihydrochloride; 
Molecular FormulaC5H11Cl2N3
Molecular Weight184.064
Structural Identifiers
SMILESCC1=C(C=NN1C)N.Cl.Cl
InChIInChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
InChIKeyMOUVQIJWMDHVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Overview


1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (CAS 1189950-55-7) is a heterocyclic organic compound belonging to the aminopyrazole class. It serves as a versatile chemical intermediate, particularly valued in medicinal chemistry for the construction of kinase inhibitor scaffolds [1]. The compound features a 1,5-dimethyl substitution pattern on the pyrazole ring and an amine group at the 4-position, which is stabilized as a dihydrochloride salt. This salt form enhances its crystallinity and handling properties, making it a practical choice for laboratory-scale synthesis and procurement .

Privileged aminopyrazole scaffold for kinase inhibitor research
Solid dihydrochloride salt supports precise gravimetric dispensing
1,5-Dimethyl-4-amino regioisomer for FAK-targeted chemical space

1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Substitution Risks


In medicinal chemistry, the specific substitution pattern on a heterocyclic core profoundly influences target binding, selectivity, and pharmacokinetic properties. Aminopyrazoles, as a class, are privileged scaffolds for kinase inhibition, but their activity is highly sensitive to the position of substituents [1]. The 1,5-dimethyl-4-amino isomer presents a unique spatial arrangement of methyl and amino groups that is critical for interacting with the hinge region of certain kinases, such as Focal Adhesion Kinase (FAK) . Furthermore, the choice of salt form directly impacts experimental workflow. The free base (CAS 121983-36-6) is a liquid with limited aqueous solubility, whereas the dihydrochloride salt (CAS 1189950-55-7) is a high-melting solid that offers superior stability, easier weighing, and improved handling for precise synthetic operations . Substituting this compound with a different regioisomer or the free base risks altering reaction kinetics, reducing synthetic yields, or invalidating structure-activity relationship (SAR) studies, thereby undermining the reproducibility and validity of research data.

Regioisomers (e.g., 4-amino-1,3-dimethyl or 3-amino-1,5-dimethyl) may alter kinase hinge-region interactions, shifting SAR interpretation.
Free base (liquid) versus dihydrochloride salt (solid) may impact weighing accuracy, reaction stoichiometry, and storage stability.

1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Comparative Evidence


Crystallinity and Handling Stability: Salt vs. Free Base

The dihydrochloride salt form (CAS 1189950-55-7) demonstrates a significant advantage in physical state and handling over its free base counterpart (CAS 121983-36-6). The free base is a liquid at room temperature, as indicated by its boiling point of 231.5±20.0 °C , and presents challenges in accurate weighing and storage. In contrast, the dihydrochloride salt is a high-melting solid with a melting point of 206-208°C . This solid state facilitates precise gravimetric dispensing and reduces the risk of degradation or evaporation during storage.

Physical State
Data to verify
Solid salt (mp 206–208 °C) vs. liquid free base (bp 231.5 °C)
Solid form may support more accurate weighing and handling.
Vendor-reported; verify under lab conditions.
Chemical Synthesis Process Chemistry Analytical Chemistry

Regioisomeric Specificity for FAK Inhibitor Synthesis

The 1,5-dimethyl-4-amino substitution pattern is specifically cited as a key intermediate in the synthesis of pyridine-based Focal Adhesion Kinase (FAK) inhibitors, a class of compounds under investigation for cancer therapy . While other regioisomers, such as 4-amino-1,3-dimethylpyrazole (CAS 64517-88-0), are also used in organic synthesis, their application is not specifically linked to FAK inhibitor development in vendor documentation [1]. This indicates a preferred structural motif for accessing a therapeutically relevant chemical space.

FAK Inhibitor Synth.
Class-level
Cited for FAK inhibitor synthesis vs. 4-amino-1,3-dimethyl isomer not specifically linked.
Supports regioisomer selection for FAK-targeted research.
Class-level inference; application fit requires validation.
Medicinal Chemistry Kinase Inhibitors Cancer Research

Melting Point Differentiation from 3-Amino Analogue

The target compound, a 4-aminopyrazole, is structurally distinct from its 3-amino isomer (CAS 35100-92-6). This difference is reflected in their thermal properties. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride exhibits a melting point of 206-208°C , whereas 3-amino-1,5-dimethylpyrazole has a significantly lower melting point of 65-68°C . This substantial difference in melting point (over 140°C) suggests different intermolecular interactions in the solid state, which can influence crystallinity, purification processes, and long-term storage stability.

Melting Point
Data to verify
206–208 °C (4-amino isomer) vs. 65–68 °C (3-amino isomer)
Higher mp may indicate robust crystalline lattice.
Vendor-reported; cross-study comparison.
Organic Synthesis Reagent Selection Thermal Analysis

1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Application Scenarios


Synthesis of FAK Inhibitor Libraries

This compound is the reagent of choice for synthesizing pyridine-based FAK inhibitors, a key area of oncology research. Its specific 1,5-dimethyl-4-amino substitution pattern is validated for accessing this chemical space . Using alternative isomers may lead to inactive compounds or off-target effects, making this a non-substitutable building block for FAK-focused medicinal chemistry projects [1].

Precise Gravimetric Handling of Aminopyrazoles

For synthetic chemistry workflows that demand accurate weighing of small quantities, the dihydrochloride salt's solid, crystalline nature provides a significant advantage over the liquid free base. Its high melting point (206-208°C) ensures it remains a stable, free-flowing solid under standard laboratory storage conditions, reducing handling errors and improving experimental reproducibility .

SAR Studies on Aminopyrazole Kinase Inhibitors

In SAR campaigns, the precise control over substitution patterns is paramount. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride offers a well-defined regioisomeric starting point that is distinct from other commercially available isomers like 4-amino-1,3-dimethylpyrazole and 3-amino-1,5-dimethylpyrazole [2]. Its procurement ensures that the resulting analogues map directly onto established SAR data, enabling valid comparisons and informed lead optimization.

Long-Term Reagent Stocking for Core Facilities

Given its high melting point and solid physical state, the dihydrochloride salt is better suited for long-term storage in compound management facilities compared to its lower-melting or liquid counterparts. This enhanced stability profile reduces the risk of degradation or physical state changes over time, ensuring the integrity of the reagent when retrieved for future experiments .

Application
Selection Property
Validation Focus
FAK inhibitor research
1,5-Dimethyl-4-amino regioisomer
Confirm target engagement and selectivity in FAK assays
Gravimetric dispensing
Solid dihydrochloride salt
Verify accurate weighing and handling under lab conditions
SAR studies on aminopyrazoles
Well-defined regioisomer identity
Validate SAR alignment with published data
Compound management & long-term storage
High-melting solid form
Monitor purity and physical state over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.